4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring . The chlorophenyl and difluorophenyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.
Coupling Reactions: These reactions can link the compound with other molecules, potentially creating new derivatives with enhanced properties.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has similar structural features but lacks the difluorophenyl group, which may affect its biological activity and stability.
2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: This compound contains a phenylmethyl group instead of a butanamide group, which can influence its pharmacokinetic properties.
The unique combination of chlorophenyl and difluorophenyl groups in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and stability.
Properties
CAS No. |
923024-80-0 |
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Molecular Formula |
C20H22ClF2N3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide |
InChI |
InChI=1S/C20H22ClF2N3O/c21-15-3-1-4-17(13-15)26-11-9-25(10-12-26)8-2-5-20(27)24-19-7-6-16(22)14-18(19)23/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,24,27) |
InChI Key |
WWHHTJIYLODCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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